4H-1-Benzopyran-3-carbonitrile, 2-amino-5,6,7,8-tetrahydro-4-phenyl- 4H-1-Benzopyran-3-carbonitrile, 2-amino-5,6,7,8-tetrahydro-4-phenyl-
Brand Name: Vulcanchem
CAS No.: 164026-52-2
VCID: VC0060861
InChI: InChI=1S/C16H16N2O/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-3,6-7,15H,4-5,8-9,18H2
SMILES: C1CCC2=C(C1)C(C(=C(O2)N)C#N)C3=CC=CC=C3
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol

4H-1-Benzopyran-3-carbonitrile, 2-amino-5,6,7,8-tetrahydro-4-phenyl-

CAS No.: 164026-52-2

Main Products

VCID: VC0060861

Molecular Formula: C16H16N2O

Molecular Weight: 252.31 g/mol

4H-1-Benzopyran-3-carbonitrile, 2-amino-5,6,7,8-tetrahydro-4-phenyl- - 164026-52-2

CAS No. 164026-52-2
Product Name 4H-1-Benzopyran-3-carbonitrile, 2-amino-5,6,7,8-tetrahydro-4-phenyl-
Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
IUPAC Name 2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Standard InChI InChI=1S/C16H16N2O/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-3,6-7,15H,4-5,8-9,18H2
Standard InChIKey ZXQHIGYTTMBISV-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(C(=C(O2)N)C#N)C3=CC=CC=C3
Canonical SMILES C1CCC2=C(C1)C(C(=C(O2)N)C#N)C3=CC=CC=C3
Synonyms 4H-1-Benzopyran-3-carbonitrile, 2-amino-5,6,7,8-tetrahydro-4-phenyl-
PubChem Compound 2754611
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator